

Spectroscopic data for 4-Amino-5-chloro-2,1,3-benzothiadiazole

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Compound of Interest

Compound Name: 5-Chloro-2,1,3-benzothiadiazole

Cat. No.: B1584262

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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-5-chloro-2,1,3-benzothiadiazole

This guide provides a comprehensive technical overview of the spectroscopic methodologies essential for the structural elucidation and quality control of 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS No: 30536-19-7). As a pivotal intermediate in the synthesis of pharmaceutically active compounds, most notably the α 2-adrenergic agonist Tizanidine, rigorous analytical characterization is paramount.^{[1][2][3]} This document moves beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers and drug development professionals.

Introduction: The Significance of a Key Intermediate

4-Amino-5-chloro-2,1,3-benzothiadiazole is a heterocyclic compound built upon an electron-deficient 2,1,3-benzothiadiazole core.^[1] This intrinsic electronic nature, combined with the reactive amino (-NH₂) and chloro (-Cl) functional groups, makes it a versatile building block in medicinal chemistry and materials science.^{[1][4]} Its primary industrial application is as a precursor in the multi-step synthesis of Tizanidine, a widely prescribed muscle relaxant.^{[2][3]} Therefore, confirming its identity, purity, and structural integrity via spectroscopic methods is a critical step in the pharmaceutical manufacturing pipeline.

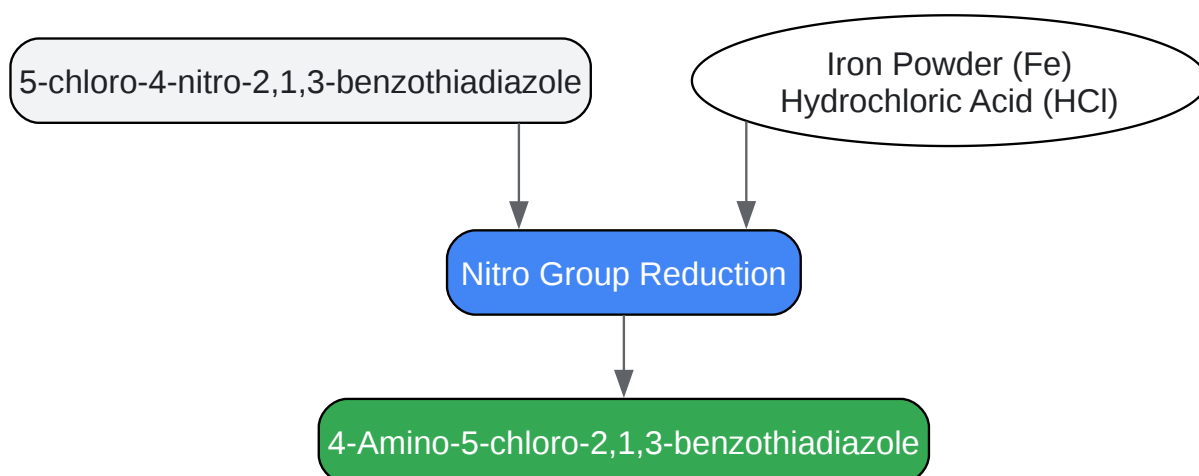
Molecular and Physical Properties

A foundational understanding of the compound's basic properties is crucial before undertaking spectroscopic analysis.

| Property | Value | Source(s) |
|-------------------|--|---|
| Molecular Formula | C ₆ H ₄ ClN ₃ S | [4] [5] |
| Molecular Weight | 185.64 g/mol | [1] [5] |
| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine | [5] |
| CAS Number | 30536-19-7 | [5] |
| Appearance | Light yellow to orange powder or crystal | [2] [4] |
| Melting Point | 87 - 91 °C | [4] |
| Purity (Typical) | ≥97% (Titration), ≥99% (HPLC) | [2] [4] [6] |

Foundational Synthesis: From Nitro Precursor to Amino Product

The most established and industrially viable route to synthesize 4-Amino-**5-chloro-2,1,3-benzothiadiazole** is through the chemical reduction of its nitro-substituted precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole.[\[1\]](#) This transformation is typically achieved using iron powder in an acidic medium, such as hydrochloric acid, a classic and efficient method for nitro group reduction.[\[1\]](#)



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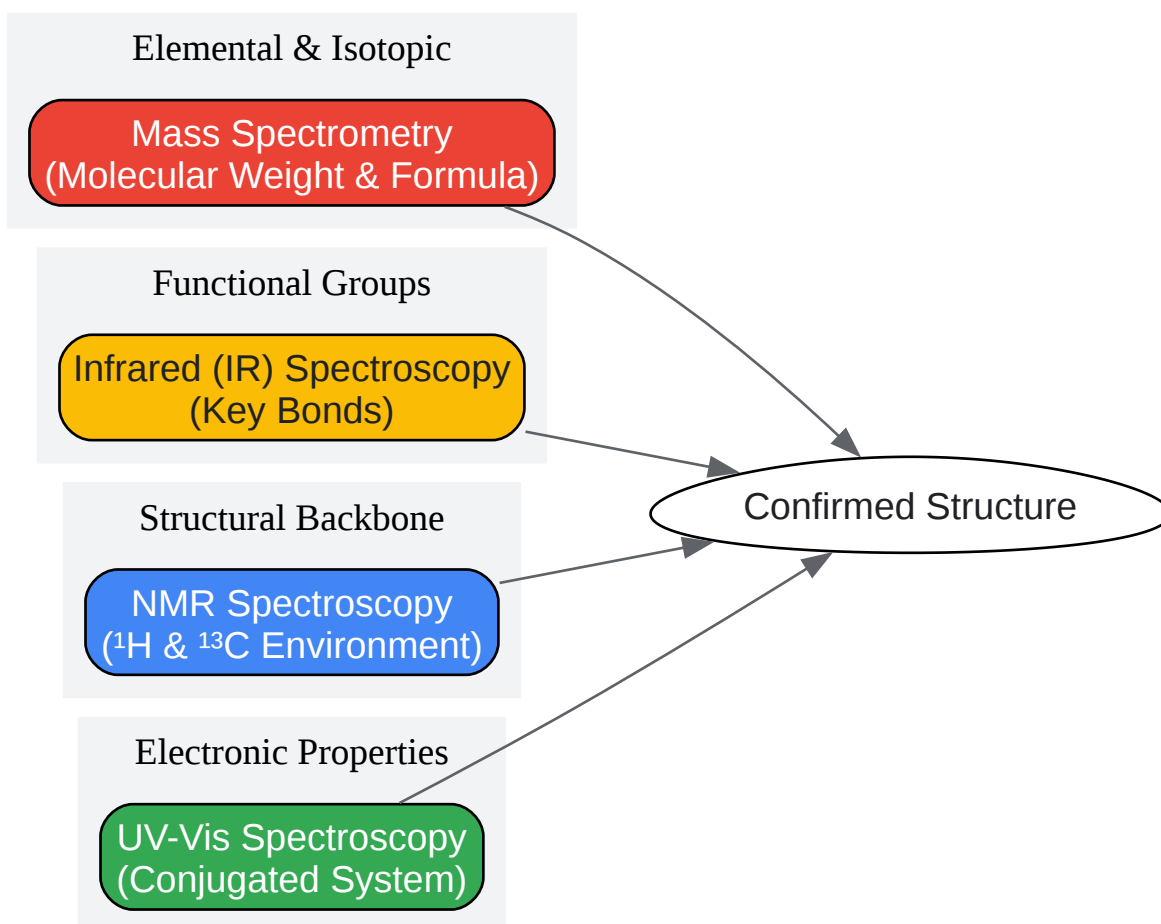
Caption: Workflow for the synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole.

Experimental Protocol: Synthesis

- **Reaction Setup:** In a suitable reaction vessel equipped with a stirrer and temperature probe, create a suspension of iron powder in water. Add hydrochloric acid to facilitate the reaction. [\[1\]](#)
- **Reactant Addition:** Gradually add the 5-chloro-4-nitro-2,1,3-benzothiadiazole starting material to the stirred suspension. The reaction is exothermic, and the temperature should be carefully controlled. [\[1\]](#)
- **Reaction Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. [\[1\]](#)
- **Work-up and Isolation:** Upon completion, neutralize the reaction mixture and filter to remove iron residues. The product can then be extracted using an appropriate organic solvent.
- **Purification:** The crude product is purified by recrystallization to yield the final, high-purity compound.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique can unequivocally confirm the structure of a molecule. A combination of methods is employed to create a self-validating system of characterization. The workflow below illustrates the logical process of structural confirmation.



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Caption: Integrated analytical workflow for structural elucidation.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight and elemental formula. For a chlorinated compound like this, MS is

particularly powerful due to the characteristic isotopic pattern of chlorine (^{35}Cl and ^{37}Cl), which provides definitive evidence of its presence.

Data Interpretation: The mass spectrum provides two critical pieces of information. First, the molecular ion peak confirms the molecular weight. Second, the isotopic distribution pattern confirms the presence of one chlorine atom.

| Ion | m/z (Relative Abundance) | Interpretation | Source(s) |
|--------------------------|--------------------------|---|-----------|
| $[\text{M}]^+$ | 185 | Molecular ion containing ^{35}Cl . Confirms the molecular weight. | [5] |
| $[\text{M}+2]^+$ | 187 | Isotope peak containing ^{37}Cl . The ~3:1 abundance ratio with the M^+ peak is characteristic of a monochlorinated compound. | [5] |
| $[\text{M}-\text{Cl}]^+$ | 150 | A potential fragment corresponding to the loss of the chlorine atom. | [5] |

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
- **Instrument Setup (GC):**
 - **Column:** Use a standard non-polar column (e.g., DB-5ms).
 - **Inlet Temperature:** 250 °C.

- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Instrument Setup (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
- Data Acquisition: Inject 1 µL of the sample and acquire the data. The resulting total ion chromatogram (TIC) and mass spectrum of the corresponding peak are analyzed.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is an invaluable, non-destructive technique for identifying the functional groups within a molecule. For this compound, it provides direct evidence of the crucial amino group (-NH₂) and the aromatic nature of the benzothiadiazole ring system.

Data Interpretation: The IR spectrum is analyzed for characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

| Vibrational Mode | Predicted Frequency (cm ⁻¹) | Significance for Structure Confirmation | Source(s) |
|---------------------------|---|---|-----------|
| N-H Stretching | ~3400-3300 | Confirms the presence of the primary amino (-NH ₂) group. Often appears as a doublet. | [1] |
| C-H Stretching (Aromatic) | ~3100-3000 | Indicates the presence of C-H bonds on the aromatic ring. | [1] |
| C=C Stretching (Aromatic) | ~1600-1450 | Confirms the aromatic nature of the benzothiadiazole core. | [1] |
| C-N Stretching | ~1350-1250 | Supports the presence of the carbon-nitrogen bond of the amino group. | [1] |
| C-Cl Stretching | ~800-600 | Indicates the presence of the carbon-chlorine bond. | [1] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
- Instrument Setup:
 - Technique: ATR with a diamond or germanium crystal.
 - Spectral Range: 4000 to 400 cm⁻¹.

- Resolution: 4 cm⁻¹.
- Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply the sample to the crystal, ensure good contact using the pressure arm, and collect the sample spectrum.
 - The instrument software automatically performs a background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR maps out the carbon skeleton. This combination is the gold standard for unambiguous structure confirmation.

Data Interpretation (¹H NMR): The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals for the two aromatic protons and the two amine protons. The aromatic protons will appear as a doublet system due to coupling.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
|------------------------|----------------------------------|----------------------|---|
| Aromatic C-H | ~6.5 - 7.5 | Doublet (d) | Two distinct signals for the two protons on the benzene ring, coupled to each other. |
| Amine N-H ₂ | ~5.0 - 6.0 | Broad Singlet (br s) | Protons of the amino group. The signal is often broad due to quadrupole effects and exchange. |

Data Interpretation (^{13}C NMR): The ^{13}C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the benzothiadiazole ring system.

| Carbon Type | Expected Chemical Shift (δ , ppm) | Interpretation |
|----------------------------|---|--|
| Aromatic C-NH ₂ | ~140 - 150 | Carbon atom directly attached to the electron-donating amino group. |
| Aromatic C-Cl | ~110 - 125 | Carbon atom attached to the electron-withdrawing chlorine atom. |
| Aromatic C-H | ~115 - 130 | The two carbon atoms bonded to hydrogen. |
| Aromatic C (fused) | ~145 - 155 | The two carbon atoms at the fusion point of the rings, part of the thiadiazole system. |

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The choice of DMSO- d_6 is strategic as it effectively solubilizes the compound and shifts the residual H_2O peak away from areas of interest.
- Instrument Setup:
 - Spectrometer: A 400 MHz (or higher) spectrometer.
 - Nuclei: Observe ^1H and ^{13}C .
 - Temperature: 25 °C (298 K).
- ^1H Acquisition:
 - Pulse Program: Standard single pulse (zg30).

- Spectral Width: ~16 ppm.
- Number of Scans: 8 to 16.
- ^{13}C Acquisition:
 - Pulse Program: Proton-decoupled single pulse (zgpg30).
 - Spectral Width: ~240 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ^1H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ^{13}C spectrum to the DMSO- d_6 heptet (δ ~39.52 ppm).

Conclusion

The spectroscopic characterization of 4-Amino-**5-chloro-2,1,3-benzothiadiazole** is a clear-cut process when a systematic, multi-technique approach is employed. Mass spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as a definitive marker.[5] Infrared spectroscopy provides unambiguous evidence of the key amino functional group.[1] Finally, ^1H and ^{13}C NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring. Together, these methods provide a robust and self-validating data package essential for quality assurance in pharmaceutical manufacturing and for guiding further research in medicinal and materials chemistry.

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